molecular formula C23H22N4O2S4 B11498773 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11498773
M. Wt: 514.7 g/mol
InChI Key: XWTWXIINBLZXPR-UHFFFAOYSA-N
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Description

4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazoloquinoline core, followed by the introduction of the benzenesulfonamide group. Common reagents and conditions include:

    Reagents: Thionyl chloride, anhydrous solvents, and various catalysts.

    Conditions: Reflux, inert atmosphere, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazoloquinolines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicinal chemistry, compounds like 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinolines: Compounds with similar core structures but different substituents.

    Benzenesulfonamides: Compounds with the benzenesulfonamide group but different core structures.

Uniqueness

The uniqueness of 4-(4,4,6,8-tetramethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities or chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22N4O2S4

Molecular Weight

514.7 g/mol

IUPAC Name

4-(4,4,6,8-tetramethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H22N4O2S4/c1-13-11-14(2)19-17(12-13)18-20(23(3,4)25-19)32-27(21(18)30)15-5-7-16(8-6-15)33(28,29)26-22-24-9-10-31-22/h5-12,25H,1-4H3,(H,24,26)

InChI Key

XWTWXIINBLZXPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C

Origin of Product

United States

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